

An In-depth Technical Guide to Hpk1 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial intracellular checkpoint, attenuating T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by unleashing the full potential of T cells and other immune effector cells. This guide provides a detailed overview of the target engagement of HPK1, with a focus on the potent and selective inhibitor, **Hpk1-IN-15**.

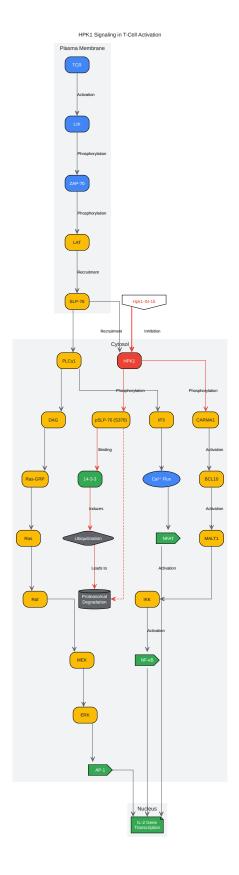
Hpk1-IN-15, identified as compound 50 in patent WO2018049200A1, is a potent and selective inhibitor of HPK1.[5] While specific quantitative data for **Hpk1-IN-15** is not extensively available in the public domain, this guide will utilize data from other well-characterized HPK1 inhibitors to illustrate the principles of target engagement and provide a framework for assessing novel inhibitors like **Hpk1-IN-15**.

HPK1 Signaling Pathways

HPK1 functions as a key node in the intricate signaling cascades downstream of the T cell receptor. Upon TCR engagement, HPK1 is recruited to the signalosome where it becomes



activated and subsequently phosphorylates key downstream substrates, leading to the attenuation of T cell activation.





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Figure 1: HPK1 Signaling Pathway in T-Cell Activation. This diagram illustrates the central role of HPK1 in negatively regulating TCR signaling. **Hpk1-IN-15** blocks HPK1 activity, preventing the phosphorylation of SLP-76 and subsequent signal termination.

Data Presentation: Target Engagement of Representative HPK1 Inhibitors

The following tables summarize quantitative data for well-characterized HPK1 inhibitors, providing a benchmark for the evaluation of new chemical entities like **Hpk1-IN-15**.

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

Compound	Assay Type	IC50 (nM)	Reference
BGB-15025	Biochemical Kinase Assay	1.04	[6]
Compound K	Biochemical Kinase Assay	2.6	[7]
AZ3246	Biochemical Kinase Assay	< 3	[5]
Sunitinib	In vitro Kinase Assay	15	[8]

Table 2: Cellular Target Engagement and Functional Activity of Representative HPK1 Inhibitors



Compound	Cellular Assay	Cell Type	IC50 / EC50 (nM)	Reference
BGB-15025	pSLP-76 Inhibition	Splenic T cells	Dose-dependent	[6]
Compound K	pSLP-76 Inhibition	Human Whole Blood	~5000	[7]
AZ3246	IL-2 Secretion	T cells	90	[5]
BGB-15025	IL-2 Production	T cells	Dose-dependent	[6]

Experimental Protocols

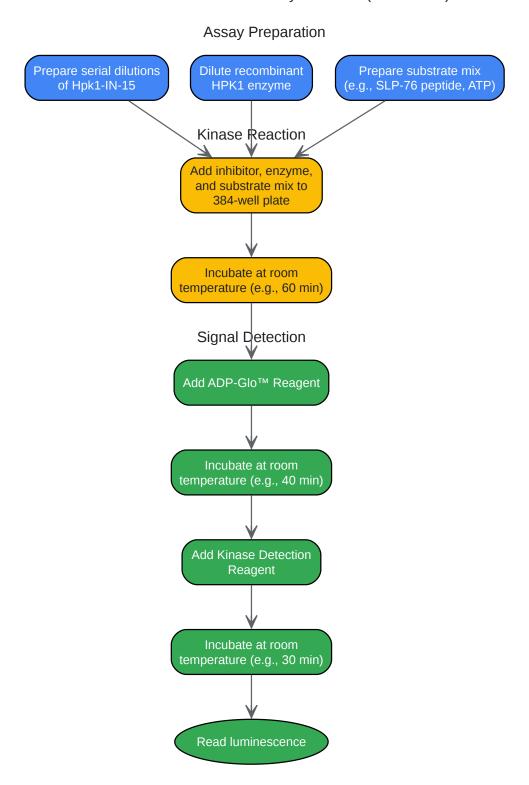
Detailed methodologies are crucial for the accurate assessment of HPK1 target engagement. Below are representative protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.



Biochemical HPK1 Kinase Assay Workflow (ADP-Glo™)



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Figure 2: Workflow for a typical biochemical HPK1 kinase assay. This illustrates the key steps from reagent preparation to signal detection.

Protocol:

- Compound Preparation: Serially dilute **Hpk1-IN-15** in DMSO to the desired concentrations.
- Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human HPK1 enzyme and the substrate (e.g., a synthetic peptide of SLP-76) in the reaction buffer. Prepare an ATP solution at the desired concentration (e.g., at the K_m for ATP).
- Kinase Reaction: In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- ADP Detection: Add ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely
 proportional to the kinase activity.
- Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Western Blot Assay

This assay directly measures the phosphorylation of HPK1's primary substrate, SLP-76, in a cellular context, providing a direct readout of target engagement.

Protocol:

 Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T cells) to an appropriate density. Pre-incubate the cells with varying concentrations of Hpk1-IN-15 for a specified time



(e.g., 1-2 hours).

- Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g.,
 5-15 minutes) to induce TCR signaling and HPK1 activation.
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, probe with a primary antibody for total SLP-76 as a loading control.
- Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
- Data Analysis: Quantify the band intensities using densitometry. Normalize the pSLP-76 signal to the total SLP-76 signal and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The binding of a ligand, such as **Hpk1-IN-15**, to its target protein, HPK1, typically increases the protein's thermal stability.



Cellular Thermal Shift Assay (CETSA) Workflow

Cell Treatment Culture cells to Hpk1-IN-15 or vehicle Thermal Challenge Aliquot cell suspension Heat aliquots at a range of temperatures Analysis Lyse cells by freeze-thaw cycles Centrifuge to separate soluble and aggregated proteins Collect the soluble fraction (supernatant) Analyze HPK1 levels by Western Blot Plot melting curve

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Figure 3: General workflow for a Cellular Thermal Shift Assay. This diagram outlines the process of determining target engagement by measuring changes in protein thermal stability upon ligand binding.

Protocol:

- Cell Treatment: Treat intact cells with **Hpk1-IN-15** or a vehicle control for a defined period.
- Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
- Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of soluble HPK1 at each temperature by Western blotting or other quantitative protein detection methods.
- Data Analysis: Plot the amount of soluble HPK1 as a function of temperature. A shift in the
 melting curve to higher temperatures in the presence of Hpk1-IN-15 indicates target
 engagement.

Conclusion

The inhibition of HPK1 represents a promising therapeutic strategy in immuno-oncology. A thorough understanding of the target engagement of inhibitors like **Hpk1-IN-15** is paramount for their successful development. This guide provides a comprehensive overview of the HPK1 signaling pathway, methods for assessing target engagement, and representative data to aid researchers in this field. By employing a combination of biochemical and cellular assays, the potency, selectivity, and mechanism of action of novel HPK1 inhibitors can be robustly characterized, paving the way for the next generation of cancer immunotherapies.

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